molecular formula C14H14N4O B1385214 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 956576-88-8

5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B1385214
CAS No.: 956576-88-8
M. Wt: 254.29 g/mol
InChI Key: MZMSLCPLYKXQFQ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a recognized and potent small-molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death, including apoptosis and autophagy, and is implicated in various pathological states. This compound exhibits high selectivity for DAPK1 over other kinases, making it a valuable pharmacological tool for dissecting the kinase's specific roles in cellular signaling pathways. Its primary research application lies in the field of neurobiology, where it is used to investigate the contribution of DAPK1 to neuronal death following ischemic events, such as stroke. Studies have shown that inhibiting DAPK1 with this compound can provide significant neuroprotection, reducing infarct volume and improving functional outcomes in experimental models, thereby highlighting its utility in exploring potential therapeutic strategies for stroke and other neurodegenerative conditions. The compound's mechanism involves binding to the kinase domain of DAPK1, effectively blocking its catalytic activity and its subsequent interaction with the NMDA receptor NR2B subunit, a key event in excitotoxicity-mediated cell death. Researchers utilize this inhibitor to elucidate the intricate mechanisms of DAPK1 in regulating autophagy, inflammation, and cell survival, offering critical insights for fundamental cell biology and the development of targeted interventions for neurological diseases.

Properties

IUPAC Name

5-(aminomethyl)-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-9-13(10-5-3-2-4-6-10)14-16-11(8-15)7-12(19)18(14)17-9/h2-7,17H,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMSLCPLYKXQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)CN)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazoles with Enaminones or Formyl Ketones

The foundational step involves condensing aminopyrazoles with formyl ketones or enaminones to generate the pyrazolopyrimidine core. This is typically achieved under mild conditions, sometimes assisted by ultrasonic irradiation to enhance reaction rates and yields.

Research Findings:

  • A green synthetic approach employed ultrasonic irradiation in aqueous ethanol, reacting aminopyrazoles with alkynes like dimethyl acetylenedicarboxylate (DMAD) or propiolates to yield pyrazolopyrimidines efficiently.
  • The reaction was catalyzed by potassium hydrogen sulfate (KHSO₄), which acts as a Brønsted acid catalyst, facilitating cyclization.

Reaction Conditions:

  • Ultrasonic irradiation at 60°C.
  • Aqueous ethanol (1:1 v/v) as solvent.
  • KHSO₄ (1 mmol) as catalyst.
  • Reaction times ranged from 9 to 15 minutes, with yields often exceeding 80%.

Halogenation at the 7-Position (Chlorination)

The 7-position of the heterocycle is selectively chlorinated using phosphorus oxychloride (POCl₃), which introduces a chloro substituent, enabling further substitution with amino groups.

Research Findings:

  • The chlorination step involves refluxing the intermediate with POCl₃, followed by work-up to isolate 7-chloro derivatives.
  • This step is crucial for subsequent nucleophilic substitution with amines to install amino functionalities.

Nucleophilic Substitution with Amines

The final step involves substituting the halogen at the 7-position with amino groups, typically using pyridin-2-ylmethylamine or other amino derivatives.

Methodology:

  • Heating the chloro-heterocycle with the amine in polar solvents like ethanol or isopropanol.
  • Refluxing for 16–24 hours to ensure complete substitution.
  • Purification via recrystallization or chromatography.

Research Findings:

  • The amino derivatives are obtained with high yields (often >80%) and purity confirmed via spectral data.
  • This step allows for structural diversification, enabling the synthesis of various amino-functionalized pyrazolopyrimidines.

Data Table: Summary of Preparation Methods

Step Reagents Conditions Solvent Duration Yield Notes
A. Cyclocondensation Aminopyrazole + Enaminone/Ketone Ultrasonic irradiation at 60°C Aqueous ethanol (1:1 v/v) 9–15 min >80% Green, rapid, high-yield
B. Chlorination Intermediate + POCl₃ Reflux DCM or Dioxane 30–60 min 85–92% Selective at 7-position
C. Amination Chloro-heterocycle + Amine Reflux Ethanol or Isopropanol 16–24 h >80% Purification by recrystallization

Notable Research Findings and Innovations

  • Ultrasonic irradiation significantly accelerates the cyclocondensation, reduces reaction times, and improves yields, aligning with green chemistry principles.
  • Aqueous media (ethanol-water mixtures) are effective solvents, minimizing the use of hazardous organic solvents.
  • Potassium hydrogen sulfate (KHSO₄) acts as an eco-friendly catalyst, facilitating acid catalysis under mild conditions.
  • The chlorination step with POCl₃ is highly selective, enabling straightforward substitution with amino groups.
  • Diversity in amino substituents (e.g., pyridin-2-ylmethylamine) allows for structural variation, which is critical for biological activity optimization.

Chemical Reactions Analysis

5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1.1 Antitubercular Activity

Recent studies have identified 5-(aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one as a promising candidate for antitubercular therapy. It was discovered through high-throughput screening as a lead compound against Mycobacterium tuberculosis (Mtb) . The compound exhibits low cytotoxicity and significant activity against Mtb within macrophages. Its mechanism of action is distinct from other known antitubercular agents, indicating a unique pharmacological profile .

1.2 Other Potential Therapeutic Uses

Beyond its antitubercular properties, the compound may have broader implications in treating other diseases due to its structural characteristics that allow for various modifications. The pyrazolo[1,5-a]pyrimidin scaffold is known for diverse biological activities, including anti-inflammatory and anticancer effects . Further exploration of its derivatives could lead to the development of new therapeutic agents targeting different diseases.

Synthesis and Structure-Activity Relationships (SAR)

2.1 Synthetic Pathways

The synthesis of this compound involves cyclocondensation reactions of β-ketoesters with aminopyrazoles . This method allows for the generation of various analogues that can be screened for enhanced biological activity.

2.2 Structure-Activity Relationship Studies

SAR studies have been conducted to elucidate the essential structural features required for antitubercular activity. These studies indicate that modifications at specific positions on the pyrazolo-pyrimidine scaffold can significantly impact potency and selectivity against Mtb . For instance, certain analogues showed improved efficacy while maintaining low toxicity levels.

Case Studies and Research Findings

3.1 Case Study: Antitubercular Screening

In one notable study, a focused library of pyrazolo[1,5-a]pyrimidin analogues was synthesized and screened for antitubercular activity. The results highlighted several compounds with enhanced activity compared to the parent structure, demonstrating the importance of SAR in drug discovery .

3.2 Case Study: Mechanism of Action Investigation

Another research effort investigated the mechanism by which these compounds exert their effects on Mtb. It was found that resistance to some derivatives was linked to mutations in specific enzymes involved in drug metabolism, underscoring the complexity of developing effective treatments against resistant strains of tuberculosis .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various therapeutic effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Aminomethyl vs. Lipophilic Groups: The target compound’s aminomethyl group increases water solubility compared to trifluoromethyl () or phenyl substituents (). However, this may reduce membrane permeability relative to lipophilic analogs like QO-58 .
  • Electrochemical Behavior: Triazolopyrimidinones (S1-TP, S2-TP) exhibit distinct redox potentials due to chloromethyl or morpholinomethyl groups, which act as electron-withdrawing or donating moieties .

Anti-Nociceptive and Anti-Seizure Effects

QO-58, a pyrazolopyrimidinone with trifluoromethyl and dichloro-fluoropyridinyl groups, demonstrates potent KCNQ/M-channel activation, reducing neuronal hyperexcitability in rodent pain models . In contrast, the target compound’s aminomethyl group may alter binding affinity to ion channels due to steric or electronic effects.

Anti-Mycobacterial Activity

3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one () shows structural similarity but replaces the aminomethyl with a phenyl group.

Fatty Acid Transport Inhibition

Grassofermata (2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl) analog) inhibits fatty acid transport via nitro group interactions . The target compound lacks such strong electron-withdrawing groups, suggesting divergent mechanisms.

Biological Activity

5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methodologies have been employed, including microwave-assisted synthesis and copper-catalyzed reactions, which enhance yield and reduce reaction times. For instance, a study highlighted the use of microwave-assisted techniques to produce a series of pyrazolo[1,5-a]pyrimidines with high yields and purity .

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. In vitro assays have demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)15.3
Triazole-linked glycohybridsMDA-MB-231 (Breast Cancer)Not specified
Other derivativesVarious cell linesVaries

The compound demonstrated an IC50 value of 15.3 µM against the MCF-7 breast cancer cell line, indicating promising anticancer potential . However, other derivatives did not show significant growth inhibition in similar assays.

Antimicrobial Activity

Research has also indicated that pyrazolo[1,5-a]pyrimidines possess antimicrobial properties. A study reported that certain derivatives exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.21 μM . This suggests potential applications in treating bacterial infections.

Table 2: Antimicrobial Activity of Pyrazolo Derivatives

CompoundTarget BacteriaMIC (µM)Reference
This compoundPseudomonas aeruginosa0.21
Other derivativesEscherichia coliNot specified

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the pyrazolo[1,5-a]pyrimidine scaffold influence biological activity. For instance, the presence of specific functional groups such as amino or methyl groups at strategic positions has been correlated with enhanced anticancer and antimicrobial activities .

Case Studies

  • In Vitro Study on MCF-7 Cells : A comprehensive study evaluated various synthesized pyrazolo derivatives for their anticancer activity using the MTT assay on MCF-7 cells. The results indicated that while some compounds showed significant inhibitory effects, others were less effective compared to standard treatments like YM155 and menadione .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of a library of pyrazolo compounds against common pathogens. The results demonstrated that certain derivatives could serve as effective agents against resistant strains of bacteria .

Q & A

Q. What synthetic routes are most effective for preparing 5-(aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, and how can reaction conditions be optimized?

Answer:

  • Core Methodology : The compound’s pyrazolo[1,5-a]pyrimidine scaffold can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-diketones or enaminones. For example, Koidan et al. (2024) demonstrated that silylformamidine intermediates enable regioselective functionalization at position 7 under mild conditions (benzene solvent, room temperature, 24 hours) .
  • Optimization Tips :
    • Precursor Selection : Use 5-aminopyrazole with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance cyclization efficiency .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., benzene) aid in crystallization .
    • Workup : Remove unreacted silylformamidine via vacuum distillation and purify via hexane recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Key signals include the aminomethyl proton (δ ~3.8–4.2 ppm, singlet) and pyrimidinone carbonyl carbon (δ ~165–170 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ for C15H15N5O: calcd. 282.1352; found 282.1349) .
  • Elemental Analysis : Discrepancies >0.3% in C/H/N suggest residual solvents or incomplete purification .

Q. How should researchers handle stability and storage challenges for this compound?

Answer:

  • Storage : Store at –20°C under inert gas (N2/Ar) to prevent oxidation of the aminomethyl group.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring; degradation products include hydrolyzed pyrimidinone and oxidized amine derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the aminomethyl group in further functionalization?

Answer:

  • DFT Calculations : Model nucleophilic substitution at the aminomethyl group using Gaussian09 with B3LYP/6-31G(d). The electron-donating methyl and phenyl groups lower the activation energy for acylation (~15 kcal/mol) compared to alkylation (~22 kcal/mol) .
  • Experimental Validation : React with acyl chlorides (e.g., acetyl chloride) in THF at 0°C to achieve >80% yield of amide derivatives .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

Answer:

  • Case Study : Koidan et al. (2024) reported a 0.2% discrepancy in carbon content (calcd. 61.65% vs. found 61.78%) due to residual hexane. Mitigate via:
    • Multiple Recrystallizations : Use hexane/ethyl acetate (3:1) to remove hydrocarbons .
    • 2D NMR (HSQC/HMBC) : Confirm connectivity of ambiguous signals (e.g., pyrimidinone C=O vs. aromatic carbons) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Answer:

  • Key Modifications :
    • Aminomethyl Group : Replace with bulkier amines (e.g., piperazinyl) to enhance kinase inhibition (IC50 reduced from 1.2 µM to 0.3 µM in EGFR mutants) .
    • Phenyl Substituents : Introduce electron-deficient groups (e.g., -CF3) to improve metabolic stability (t1/2 increased from 2.1 to 5.7 hours in hepatic microsomes) .
  • Biological Assays : Screen against kinase panels (e.g., DiscoverX) and validate via X-ray crystallography of inhibitor-enzyme complexes .

Q. What environmental fate studies are relevant for assessing ecotoxicological risks?

Answer:

  • Degradation Pathways :
    • Hydrolysis : Half-life of 14 days at pH 7 (25°C), forming non-toxic pyrazolo-pyrimidinone .
    • Photolysis : UV irradiation (254 nm) degrades 90% in 48 hours .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (LC50 >100 mg/L indicates low risk) .

Methodological Tables

Q. Table 1: Comparative Synthetic Routes

MethodYield (%)Purity (%)Key Reference
Silylformamidine route62–6895–98
Enaminone cyclization55–6090–92
Nitromalonaldehyde condensation7098

Q. Table 2: Common Analytical Discrepancies and Solutions

Discrepancy TypeCauseResolution
Elemental analysis (C/H)Residual solvent (hexane)Recrystallize in ethyl acetate
NMR splitting patternsRotameric forms of aminomethylAnalyze at –40°C in CDCl3
HRMS mass shiftIsotopic peaks (Cl/Br)Use high-resolution Orbitrap MS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

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